4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine, followed by cyclization with a thioamide to form the thiazinane ring. The final step involves the acylation of the thiazinane derivative with benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4
Properties
Molecular Formula |
C26H22FN3O4S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H22FN3O4S/c27-19-8-12-21(13-9-19)29-26-30(15-14-17-4-2-1-3-5-17)23(31)16-22(35-26)24(32)28-20-10-6-18(7-11-20)25(33)34/h1-13,22H,14-16H2,(H,28,32)(H,33,34) |
InChI Key |
UUYYUTWKNLIABH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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